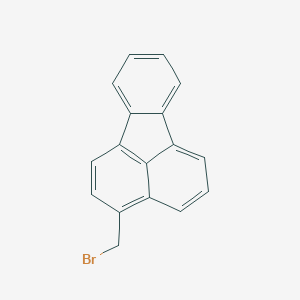
3-(bromomethyl)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(bromomethyl)fluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light and is commonly found in combustion products such as coal tar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoranthene, 3-(bromomethyl)- typically involves the bromination of fluoranthene. One common method is the electrophilic bromination of fluoranthene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for fluoranthene, 3-(bromomethyl)- are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory settings are scaled up for industrial purposes. The choice of solvent, catalyst, and reaction conditions would be optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(bromomethyl)fluoranthene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form fluoranthene-3-carboxylic acid or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous ether or tetrahydrofuran (THF) solvents.
Major Products
Substitution Reactions: Products include fluoranthene derivatives with various functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include fluoranthene-3-carboxylic acid and other oxidized derivatives.
Reduction Reactions: The major product is fluoranthene with a methyl group at the 3-position.
Applications De Recherche Scientifique
3-(bromomethyl)fluoranthene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of fluoranthene, 3-(bromomethyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting biological effects .
Comparaison Avec Des Composés Similaires
3-(bromomethyl)fluoranthene can be compared with other similar compounds such as:
Fluoranthene: The parent compound, which lacks the bromomethyl group and has different chemical reactivity and applications.
3-Methylfluoranthene: A derivative with a methyl group instead of a bromomethyl group, showing different reactivity in substitution and oxidation reactions.
3-Chloromethylfluoranthene: A similar compound with a chloromethyl group, which has different reactivity and applications compared to the bromomethyl derivative.
Propriétés
Numéro CAS |
135294-98-3 |
|---|---|
Formule moléculaire |
C17H11Br |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
3-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |
Clé InChI |
ULFISVXZDJQFKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |
Key on ui other cas no. |
135294-98-3 |
Synonymes |
3-(bromomethyl)fluoranthene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















